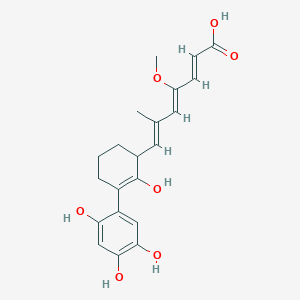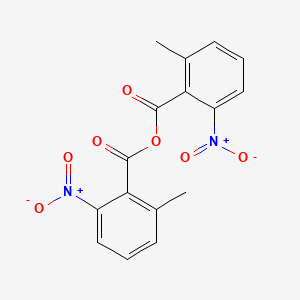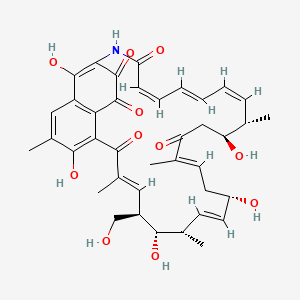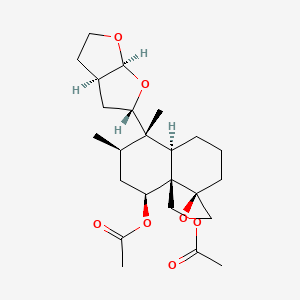![molecular formula C16H24O B1247822 4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
4-[(E)-dec-3-enyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-dec-3-enyl]phenol is a natural product found in Piper gibbilimbum with data available.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
4-[(E)-3-Arylprop-2-enyl]phenols, including compounds like obtusastyrene and obtustyrene, are crucial in the synthesis of natural products and biologically significant compounds. A study by Chinnabattigalla, Choudhury, & Gedu (2021) highlights the development of strategies for the site-selective allylation of phenols, demonstrating the importance of these compounds in organic synthesis.
2. Solvatochromism and Environmental Studies
Phenolates derived from 4-[(phenylmethylene)imino]phenols, including those with nitro-substitutions, show unique solvatochromic behaviors. This property is used in the investigation of preferential solvation in solvent mixtures, as detailed by Nandi et al. (2012). Such studies are essential for understanding solute-solvent interactions and environmental chemistry.
3. Antibacterial Properties
Compounds like 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol demonstrate significant antibacterial activities, as shown in the study by Kakanejadifard et al. (2013). These findings highlight the potential of phenolic compounds in medical and pharmaceutical applications.
4. Phototransformations and Spectroscopy
Investigations into the phototransformations of phenol derivatives, such as isoeugenol and eugenol, provide insights into the behavior of these compounds under UV light. The study by Krupa et al. (2012) demonstrates the importance of these transformations in understanding the photochemistry of phenolic compounds.
5. Environmental Relevance and Endocrine Disruption
Nonylphenols, including 4-nonylphenol isomers, are significant in environmental studies due to their role as endocrine disruptors. Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies, emphasizing the need to understand these compounds' impact on ecosystems and health, as discussed in their research Boehme et al. (2010).
Eigenschaften
Produktname |
4-[(E)-dec-3-enyl]phenol |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-[(E)-dec-3-enyl]phenol |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-6,9-10H2,1H3/b8-7+ |
InChI-Schlüssel |
RQVUFITWWLNDGP-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCC1=CC=C(C=C1)O |
Kanonische SMILES |
CCCCCCC=CCCC1=CC=C(C=C1)O |
Synonyme |
4-(3-decenyl)phenol gibbilimbol B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



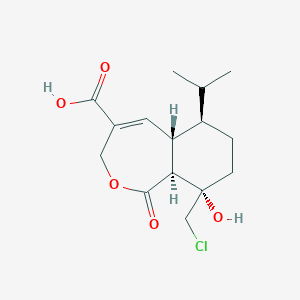
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)
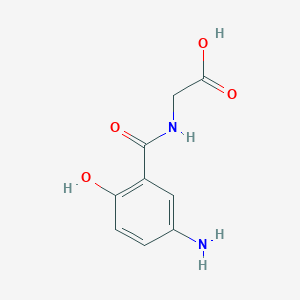
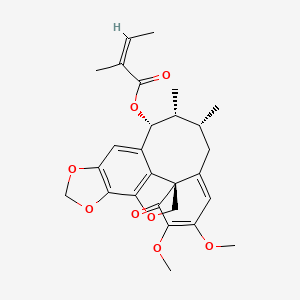
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
